molecular formula C6H3Br2N3 B1418838 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine CAS No. 1209703-87-6

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1418838
M. Wt: 276.92 g/mol
InChI Key: VDCSKOADZYGCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . This compound has a molecular weight of 276.92 .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine”, can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” contains two bromine atoms, three nitrogen atoms, and six carbon atoms . The InChI key for this compound is VDCSKOADZYGCBU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Medicinal Chemistry

  • Pyrrolopyrazine derivatives, including “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine”, are known as key N-heterocycles with potential use in medicine .
  • These compounds have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • The synthetic methods for these derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Agriculture

  • Pyrrolopyrazine derivatives are also known to have potential use in agriculture .

Unfortunately, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” are not clearly recognized . More research is needed to fully understand the action mechanisms of pyrrolopyrazine derivatives .

Photovoltaic Materials

  • Pyrrolopyrazine derivatives are used in the development of conjugated photovoltaic materials .

Unfortunately, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” are not clearly recognized . More research is needed to fully understand the action mechanisms of pyrrolopyrazine derivatives .

Organic Materials

  • Pyrrolopyrazine derivatives are used in the development of organic materials .

Unfortunately, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” are not clearly recognized . More research is needed to fully understand the action mechanisms of pyrrolopyrazine derivatives .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Future Directions

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCSKOADZYGCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 3
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 4
Reactant of Route 4
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 5
Reactant of Route 5
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 6
Reactant of Route 6
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.